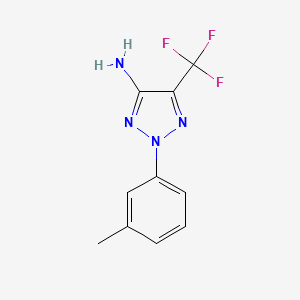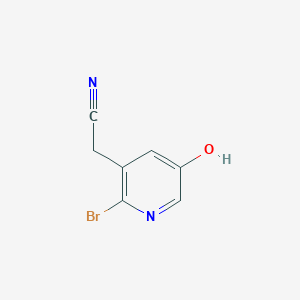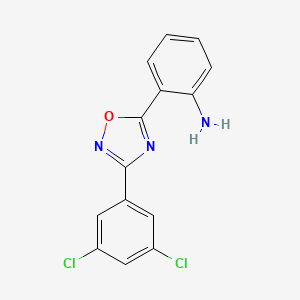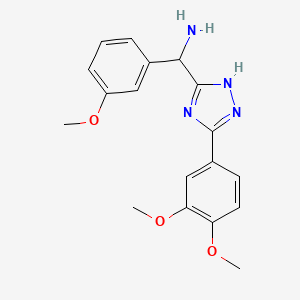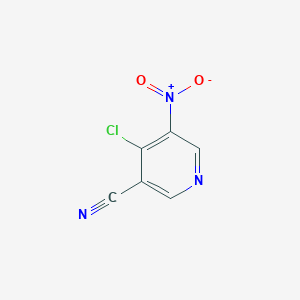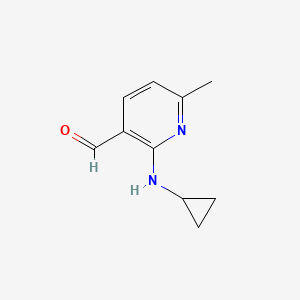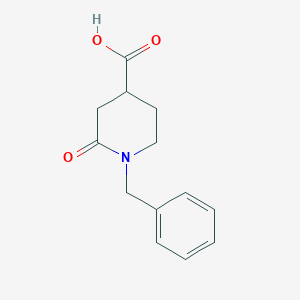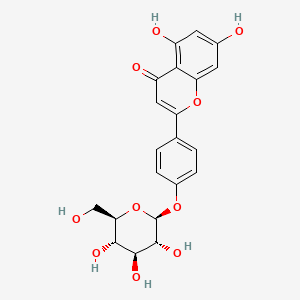
Apigenin-4'-glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Apigenin-4’-glucoside is a naturally occurring flavonoid glycoside, specifically a glucoside derivative of apigenin. It is found in various plants and is known for its potential health benefits, including antioxidant, anti-inflammatory, and antibacterial properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of apigenin-4’-glucoside can be achieved through enzymatic glucosylation of apigenin. One method involves using a glycosyltransferase enzyme from Bacillus licheniformis, which transfers a glucose moiety to apigenin . The reaction conditions typically include the presence of UDP-glucose as a glucose donor and a suitable buffer system to maintain the pH.
Industrial Production Methods
For industrial-scale production, engineered Corynebacterium glutamicum can be used as a cell factory. This bacterium is genetically modified to overexpress glycosyltransferase and other enzymes involved in UDP-glucose synthesis, resulting in efficient glucosylation of apigenin . This method offers a cost-effective and scalable approach to produce apigenin-4’-glucoside.
化学反応の分析
Types of Reactions
Apigenin-4’-glucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of apigenin-4’-glucoside .
科学的研究の応用
Apigenin-4’-glucoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study flavonoid glycosides and their chemical properties.
Biology: It is investigated for its role in plant defense mechanisms and its interactions with other biomolecules.
Medicine: It has potential therapeutic applications due to its antioxidant, anti-inflammatory, and antibacterial properties. .
作用機序
Apigenin-4’-glucoside exerts its effects through various molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
Antibacterial Activity: It targets bacterial DNA gyrase, inhibiting bacterial replication and growth.
Cancer Prevention: It modulates key signaling pathways involved in cell proliferation, apoptosis, and metastasis, including JAK/STAT, PI3K/Akt/mTOR, and NF-κB pathways.
類似化合物との比較
Similar Compounds
Luteolin-4’-glucoside: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.
Quercetin-4’-glucoside: Known for its strong antioxidant activity and potential health benefits.
Kaempferol-4’-glucoside: Exhibits anti-inflammatory and anticancer properties
Uniqueness
Apigenin-4’-glucoside is unique due to its specific molecular structure, which allows it to interact with various biological targets effectively. Its glycoside form enhances its solubility and bioavailability compared to its aglycone form, apigenin .
特性
CAS番号 |
20486-34-4 |
|---|---|
分子式 |
C21H20O10 |
分子量 |
432.4 g/mol |
IUPAC名 |
5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-3-1-9(2-4-11)14-7-13(25)17-12(24)5-10(23)6-15(17)30-14/h1-7,16,18-24,26-28H,8H2/t16-,18-,19+,20-,21-/m1/s1 |
InChIキー |
ICLVCWSZHUZEFT-QNDFHXLGSA-N |
異性体SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
正規SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |
melting_point |
234 - 235 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


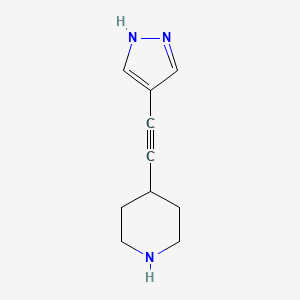
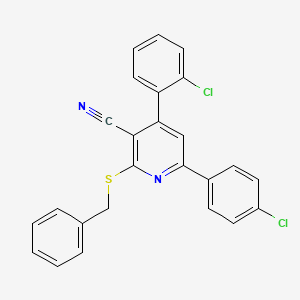
![2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055698.png)
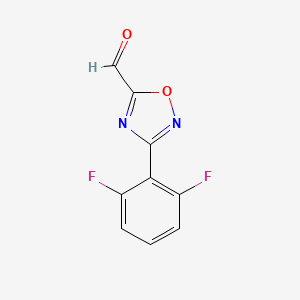
![7-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B15055707.png)
![8-Bromo-5-methoxypyrido[3,4-b]pyrazine](/img/structure/B15055713.png)
